molecular formula C7H9BrN2O2S B1456256 N-(5-bromopyridin-3-yl)ethanesulfonamide CAS No. 1086065-44-2

N-(5-bromopyridin-3-yl)ethanesulfonamide

Cat. No. B1456256
Key on ui cas rn: 1086065-44-2
M. Wt: 265.13 g/mol
InChI Key: XIYQLIFNKGUHSR-UHFFFAOYSA-N
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Patent
US08455522B2

Procedure details

To a solution of 5-bromopyridin-3-amine (1.73 g, 10 mmol) and triethylamine (4.05 g, 40 mmol) in DCM (100 mL) was added a solution of ethanesulfonyl chloride (3.86 g, 30 mmol) in DCM (20 mL) at 0° C. The mixture was stirred at 0° C. for 1 h. 1N NaOH in water (10 mL) and methanol (20 mL) were added and the mixture was concentrated in vacuo, Silica gel (20 g) and DCM (100 mL) were added and the mixture was concentrated in vacuo. The residue was purified by silica chromatography eluting with a 0 to 5% MeOH-DCM gradient to give N-(5-bromopyridin-3-yl)ethanesulfonamide. ESI-MS: m/z 265.2, 267.2 (M+H)+.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.C(N(CC)CC)C.[CH2:16]([S:18](Cl)(=[O:20])=[O:19])[CH3:17].[OH-].[Na+]>C(Cl)Cl.O.CO>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][S:18]([CH2:16][CH3:17])(=[O:20])=[O:19])[CH:5]=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Name
Quantity
4.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.86 g
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo, Silica gel (20 g) and DCM (100 mL)
ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography
WASH
Type
WASH
Details
eluting with a 0 to 5% MeOH-DCM gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NS(=O)(=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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